molecular formula C12H7ClO2S2 B7794801 Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate CAS No. 887579-70-6

Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate

Cat. No.: B7794801
CAS No.: 887579-70-6
M. Wt: 282.8 g/mol
InChI Key: YBXTUSBKFCAABM-UHFFFAOYSA-N
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Description

Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-b][1]benzothiole core with a chloro substituent at the 1-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by chlorination and esterification. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: Reduction of the chloro substituent to produce a corresponding hydrocarbon.

  • Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: Methyl 1-hydroxythieno[2,3-b][1]benzothiole-2-carboxylate.

  • Substitution: Methyl 1-alkoxythieno[2,3-b][1]benzothiole-2-carboxylate or Methyl 1-aminothieno[2,3-b][1]benzothiole-2-carboxylate.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

  • Methyl 1-bromothieno[2,3-b][1]benzothiole-2-carboxylate

  • Methyl 1-fluorothieno[2,3-b][1]benzothiole-2-carboxylate

  • Methyl 1-iodothieno[2,3-b][1]benzothiole-2-carboxylate

Uniqueness: Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate stands out due to its specific chloro substituent, which can influence its reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts.

Properties

IUPAC Name

methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c1-15-11(14)10-9(13)8-6-4-2-3-5-7(6)16-12(8)17-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXTUSBKFCAABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)SC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148422
Record name Benzo[b]thieno[3,2-d]thiophene-2-carboxylic acid, 3-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-70-6
Record name Benzo[b]thieno[3,2-d]thiophene-2-carboxylic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thieno[3,2-d]thiophene-2-carboxylic acid, 3-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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